Ethyl 1-bromoimidazo[1,5-a]pyridine-6-carboxylate
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Overview
Description
Ethyl 1-bromoimidazo[1,5-a]pyridine-6-carboxylate is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring. It is commonly used as an intermediate in organic synthesis and has applications in medicinal chemistry due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-bromoimidazo[1,5-a]pyridine-6-carboxylate typically involves the bromination of imidazo[1,5-a]pyridine-6-carboxylate. The process begins with the preparation of imidazo[1,5-a]pyridine-6-carboxylate, which is then subjected to bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-bromoimidazo[1,5-a]pyridine-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: Reduction can lead to the formation of dehalogenated products
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride
Major Products
Substitution: Formation of imidazo[1,5-a]pyridine derivatives with various functional groups.
Oxidation: Formation of oxo-imidazo[1,5-a]pyridine derivatives.
Reduction: Formation of imidazo[1,5-a]pyridine without the bromine atom
Scientific Research Applications
Ethyl 1-bromoimidazo[1,5-a]pyridine-6-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Ethyl 1-bromoimidazo[1,5-a]pyridine-6-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular pathways. For example, it may inhibit the activity of kinases or other signaling proteins, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Ethyl 1-bromoimidazo[1,5-a]pyridine-6-carboxylate can be compared with other similar compounds such as:
- Ethyl 2-bromoimidazo[1,2-a]pyridine-6-carboxylate
- Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate
- 6-bromoimidazo[1,2-a]pyridine-2-carbohydrazide
These compounds share similar structural features but differ in the position of the bromine atom or other substituents, which can influence their chemical reactivity and biological activity .
Properties
Molecular Formula |
C10H9BrN2O2 |
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Molecular Weight |
269.09 g/mol |
IUPAC Name |
ethyl 1-bromoimidazo[1,5-a]pyridine-6-carboxylate |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-10(14)7-3-4-8-9(11)12-6-13(8)5-7/h3-6H,2H2,1H3 |
InChI Key |
ADFGDCDLMILBCO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN2C=NC(=C2C=C1)Br |
Origin of Product |
United States |
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